molecular formula C9H7Cl2NO3 B184510 N-(2,4-Dichlorobenzoyl)glycine CAS No. 7554-79-2

N-(2,4-Dichlorobenzoyl)glycine

Cat. No. B184510
CAS RN: 7554-79-2
M. Wt: 248.06 g/mol
InChI Key: NSEWCAZRGRZTHU-UHFFFAOYSA-N
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Description

“N-(2,4-Dichlorobenzoyl)glycine” is a chemical compound with the molecular formula C9H7Cl2NO3 . It has a molecular weight of 248.06 g/mol .


Synthesis Analysis

While specific synthesis methods for “N-(2,4-Dichlorobenzoyl)glycine” were not found in the search results, a related compound, N-2,4-Dichlorobenzoyl phosphoric triamides, was synthesized by the reaction of N-2,4-dichlorobenzoyl phosphoramidic dichloride with various cyclic aliphatic amines .


Molecular Structure Analysis

The molecular structure of “N-(2,4-Dichlorobenzoyl)glycine” consists of 9 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“N-(2,4-Dichlorobenzoyl)glycine” is very slightly soluble (0.94 g/L at 25 ºC) and has a density of 1.505±0.06 g/cm3 (20 ºC 760 Torr) .

Scientific Research Applications

  • Plant Stress Resistance : Glycine derivatives, including Glycine betaine (GB), play a role in improving plant stress resistance against environmental stresses like drought, salinity, and extreme temperatures (Ashraf & Foolad, 2007).

  • Anticonvulsant Properties : N-(benzyloxycarbonyl)glycine derivatives exhibit significant anticonvulsant activities, offering potential for pharmaceutical development (Geurts et al., 1998).

  • Glyphosate-Tolerant Crops : Studies on glyphosate (N-phosphonomethyl-glycine) tolerance in plants, like soybean, contribute to developing herbicide-resistant crops, enhancing agricultural productivity (Padgette et al., 1995).

  • Nitrogen Uptake in Plants : Research on the uptake of glycine in agriculturally important plants enhances understanding of nitrogen utilization in ecosystems (Näsholm et al., 2000).

  • Obesity and Metabolic Diseases : Glycine's role in metabolic pathways, particularly in conditions like obesity and type 2 diabetes, highlights its significance in nutritional science (Alves et al., 2019).

  • Environmental Fate of Herbicides : The study of glyphosate's transport in surface waters aids in understanding the environmental impact of agricultural chemicals (Coupe et al., 2012).

  • Glyphosate Resistance Mechanisms : Investigations into protein engineering to develop glyphosate resistance in plants have significant implications for crop science and herbicide usage (Pollegioni et al., 2011).

  • Human Protein Metabolism : The metabolism of glycine in humans, including its role in protein synthesis, offers insights into nutritional science and metabolic disorders (Matthews et al., 1981).

  • Glycine in Animal and Human Health : Glycine's role in metabolic regulation, anti-oxidative reactions, and neurological function underpins its importance in various health conditions (Wang et al., 2013).

  • Herbicide Impact on Soybeans : Research on the response of soybeans to herbicides like 2,4-D enhances the understanding of plant-chemical interactions, vital for agricultural practices (Wax et al., 1969).

Safety And Hazards

“N-(2,4-Dichlorobenzoyl)glycine” can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for “N-(2,4-Dichlorobenzoyl)glycine” were not found in the search results, it is worth noting that related compounds are being studied for their potential applications in various fields .

properties

IUPAC Name

2-[(2,4-dichlorobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO3/c10-5-1-2-6(7(11)3-5)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEWCAZRGRZTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352656
Record name N-(2,4-Dichlorobenzoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dichlorobenzoyl)glycine

CAS RN

7554-79-2
Record name N-(2,4-Dichlorobenzoyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7554-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dichlorobenzoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2,4-dichlorophenyl)formamido]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KI BEYNON, DH HUTSON… - … Reviews: Residues of …, 2013 - books.google.com
The vinyl phosphate insecticides have the general structure (1) in which R and Rº are alkyl groups; R*, R*, and R'can be one of a wide variety of groups including hydrogen, methyl, …
Number of citations: 0 books.google.com
VA Frolovskii, YN Studnev, TL Garibova… - Pharmaceutical …, 2005 - Springer
Quantum-mechanical calculations of the structural parameters of the binding site of receptor proteins for diphenin and other anticonvulsants, whose mechanism of action is based on …
Number of citations: 6 link.springer.com

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